Bicyclo[4.2.1]non-7-en-9-one
Description
Properties
CAS No. |
42948-91-4 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
bicyclo[4.2.1]non-7-en-9-one |
InChI |
InChI=1S/C9H12O/c10-9-7-3-1-2-4-8(9)6-5-7/h5-8H,1-4H2 |
InChI Key |
ZHYGEBKAXXIIPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C=CC(C1)C2=O |
Origin of Product |
United States |
Preparation Methods
Cobalt(I)-Mediated [6π + 2π] Cycloaddition
Cobalt-catalyzed [6π + 2π] cycloaddition between cycloheptatrienes and alkynes represents a cornerstone for constructing the bicyclo[4.2.1] framework. The Co(acac)₂(dppe)/Zn/ZnI₂ catalytic system enables the efficient coupling of 1,3,5-cycloheptatriene derivatives with terminal alkynes (e.g., propiolates or alkylacetylenes), yielding bicyclo[4.2.1]nona-2,4,7-trien-9-one derivatives (Figure 1A). Key parameters include:
- Catalyst loading : 10 mol% Co(acac)₂(dppe), 30 mol% Zn, 20 mol% ZnI₂
- Solvent : 1,2-Dichloroethane (DCE) at 60°C for 20 hours
- Yields : 70–89% for aryl- and alkyl-substituted products.
Steric and electronic effects of substituents influence regioselectivity. For example, electron-deficient alkynes (e.g., methyl propiolate) favor syn-adducts due to enhanced orbital overlap with the cobalt-activated cycloheptatriene.
Palladium(II)-Catalyzed Tandem Cyclization
Palladium-catalyzed β-C(sp³)–H olefination/lactonization offers an alternative route to bicyclo[4.2.1] lactones, which can be oxidized to the corresponding ketone. This method employs Pd(OAc)₂ with mono-N-protected amino acid (MPAA) ligands to functionalize linear precursors (e.g., γ,δ-unsaturated carboxylic acids).
- Conditions : 5 mol% Pd(OAc)₂, 10 mol% MPAA ligand, Ag₂CO₃ oxidant, DCE at 100°C
- Scope : Tolerates ethers, esters, and protected amines (e.g., THP, phthalimide).
Sigmatropic Rearrangement Approaches
Anionic-Sigmatropic Shift
The Jung group demonstrated that exo-2-vinylnorbornen-2-ol derivatives undergo base-induced-sigmatropic shifts to form bicyclo[4.2.1]nonenones (Figure 1B).
- Substrate : exo-2-Vinylnorbornen-2-ol (synthesized via Diels-Alder reaction)
- Base : Potassium hydride (KH) with 18-crown-6 in tetrahydrofuran (THF)
- Yield : 56% for bicyclo[4.2.1]non-7-en-3-one.
The reaction proceeds via a chair-like transition state, with the methoxy group at C3 directing stereochemistry.
Thermal Rearrangement of Norbornene Derivatives
Heating norbornene-based ketones (e.g., 2-tropylcyclohexanone) in the presence of Lewis acids (e.g., TiCl₄) induces retro-Diels-Alder followed in situ recombination to form bicyclo[4.2.1] skeletons.
- Conditions : Toluene reflux (110°C), 12 hours
- Limitation : Competing Wagner-Meerwein shifts may reduce yields.
Intramolecular Cyclization Strategies
Halogen-Mediated Ring Closure
Cis-1,4-amino alcohols, derived from nitroso-Diels-Alder adducts, undergo cyclization upon treatment with SOCl₂ or SOBr₂ to form bicyclo[4.2.1]nonenones (Figure 1C).
- Substrate : cis-4-(Benzylamino)-2-cyclooctenol
- Reagents : Thionyl bromide (SOBr₂) in CH₂Cl₂, followed by 2,2,6,6-tetramethylpiperidine (TMP)
- Yield : 43% for N-benzyl-9-azabicyclo[4.2.1]non-7-ene.
Comparative Analysis of Synthetic Methods
Mechanistic Considerations and Challenges
- Cycloaddition Selectivity : Cobalt-mediated reactions favor syn-adducts due to convex-face attack on the cycloheptatriene. Competing [4π + 2π] pathways are suppressed by electron-donating substituents.
- Oxidative Lactonization : Pd(II)-catalyzed methods require careful optimization of oxidants (e.g., Ag₂CO₃ vs. Cu(OAc)₂) to prevent overoxidation.
- Rearrangement Side Reactions : Sigmatropic shifts may yield aziridines or fragmented products if steric bulk is insufficient.
Chemical Reactions Analysis
Cycloaddition Reactions
Bicyclo[4.2.1]non-7-en-9-one participates in [2+2+2] cycloadditions with alkynes under cobalt-catalyzed conditions to form substituted bicyclo[4.2.1]nona-2,4,7-trienes. This reaction proceeds via a Co(acac)₂(dppe)/Zn/ZnI₂ catalytic system, yielding syn- and anti-stereoisomers depending on the orientation of the substituents (Table 1) .
Table 1: Cobalt-catalyzed [2+2+2] cycloaddition with alkynes
| Alkyne (R) | Product Ratio (syn:anti) | Yield (%) |
|---|---|---|
| n-Bu (4a) | 1:1.3 | 89 |
| Oct (4b) | 1:1.3 | 86 |
| (CH₂)₂CN (4c) | 1:1 | 76 |
| (CH₂)₃CN (4d) | 1:1 | 87 |
| (CH₂)₂COOCH₃ (4e) | 1:1.2 | 71 |
The stereochemical outcome is influenced by steric and electronic factors, with bulky substituents favoring anti-isomers due to reduced torsional strain .
Hydrogenation and Reduction
The compound undergoes selective hydrogenation of its double bond using transition metal catalysts (e.g., Pd/C or Rh/Al₂O₃) to yield bicyclo[4.2.1]nonan-9-one. This reaction preserves the ketone functionality while saturating the alkene, enabling further derivatization.
Nucleophilic Additions
The electrophilic ketone participates in nucleophilic additions, such as Grignard reactions, to form tertiary alcohols. For example, treatment with methylmagnesium bromide produces bicyclo[4.2.1]non-7-en-9-ol, which can be further functionalized.
Thermal Rearrangements
Thermal treatment induces ring-opening or skeletal rearrangements. For instance, heating this compound at elevated temperatures (200–300°C) generates diradical intermediates, which can recombine to form products like bicyclo[5.2.2]undec-8-en-4-one through Cope rearrangements .
Catalytic Functionalization
Transition metal catalysts (e.g., Rh or Co) enhance reaction efficiency in cycloadditions and cross-coupling reactions. The Co(acac)₂(dppe)/Zn/ZnI₂ system achieves up to 89% yield in alkyne cycloadditions by stabilizing reactive intermediates and lowering activation barriers .
Stereochemical Considerations
The bicyclic framework imposes significant stereochemical constraints. In Diels-Alder reactions, the endo preference is observed due to secondary orbital interactions between the diene and the ketone group. Computational studies suggest that the transition state adopts a boat-like conformation to minimize angle strain .
Scientific Research Applications
Bicyclo[4.2.1]non-7-en-9-one is a bicyclic compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its molecular formula is , and it has a molecular weight of approximately 138.21 g/mol. The compound features a double bond at the 7-position and a ketone functional group at the 9-position, which contributes to its reactivity and biological activity. The bicyclo[4.2.1]nonane ring system is a substructure of several natural terpenoids and their metabolites .
Scientific Research Applications
This compound serves as a building block in the synthesis of more complex organic molecules. It is also used in the study of enzyme mechanisms and as a probe in biochemical assays. Research is ongoing into its potential as a precursor for pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents. The compound is also utilized in the production of specialty chemicals and materials.
Chemistry
This compound is employed as a building block in organic synthesis.
Biology
This compound is utilized in studying enzyme mechanisms and as a probe in biochemical assays.
Medicine
Ongoing research explores its potential as a pharmaceutical precursor, especially for anti-inflammatory and anticancer agents. Bicyclo[4.2.1]nonane rings derived from nucleosides exhibit activity against Flaviviridae infections, particularly Hepatitis C Virus (HCV) .
Industry
It is used in the production of specialty chemicals and materials.
Interaction Studies
Interaction studies involving this compound focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Such studies help elucidate its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism by which bicyclo[4.2.1]non-7-en-9-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Ring Strain : Bicyclo[4.2.1] systems exhibit greater strain compared to bicyclo[3.3.1] analogs, influencing their reactivity and stability .
- Substituent Effects : Alkyl or aryl substituents (e.g., heptylidene in 3a) enhance hydrophobicity, while polar groups (e.g., benzoyloxy in 7) improve crystallinity and biological activity .
Physicochemical Properties
Spectral Data Comparison
- ¹H NMR Shifts: this compound: Characteristic signals for bridgehead protons (δ 2.8–3.2 ppm) and olefinic protons (δ 5.6–6.0 ppm) . 5j (2-{4-[9-(2-Oxocyclohexyl)bicyclo[4.2.1]nona-2,4,7-trien-7-yl]butyl}-1H-isoindole-1,3(2H)-dione): Aromatic protons at δ 7.2–7.8 ppm; ketone at δ 2.1 ppm .
- ¹³C NMR: Carbonyl carbons in bicyclo[4.2.1] derivatives resonate at δ 205–210 ppm, while cyclohexanone analogs show δ 210–215 ppm .
Thermal Stability
- This compound derivatives (e.g., 5h) remain stable as oils at room temperature, whereas bicyclo[4.3.0] analogs (e.g., 7-benzoyloxy derivatives) form crystals with melting points up to 150°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
